4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol
Overview
Description
4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group, a chlorine atom, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol typically involves multiple steps. One common method starts with the chlorination of a phenol derivative, followed by the introduction of the piperidine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the phenol group or the piperidine ring.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the chlorine and phenol sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the phenol ring.
Scientific Research Applications
4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methoxytoluene: A similar compound with a methoxy group instead of a piperidine ring.
6-methoxy-2-(4-methoxyphenyl)benzothiophene: Another compound with a different aromatic structure.
Uniqueness
4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol is unique due to its combination of a phenol group, a chlorine atom, and a piperidine ring. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-chloro-2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-16-7-5-13(6-8-16)17(2)10-11-9-12(15)3-4-14(11)18/h3-4,9,13,18H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQDFRPOAMYCKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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